molecular formula C8H9NO B15230699 2-Oxobicyclo[3.1.1]heptane-1-carbonitrile

2-Oxobicyclo[3.1.1]heptane-1-carbonitrile

Cat. No.: B15230699
M. Wt: 135.16 g/mol
InChI Key: MWRLSFGMGWQDRB-UHFFFAOYSA-N
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Description

2-Oxobicyclo[3.1.1]heptane-1-carbonitrile is a specialized chemical building block of significant interest in organic synthesis and materials science research. This compound features a strained bicyclo[3.1.1]heptane framework bearing both oxo (ketone) and cyano (nitrile) functional groups. The distinct stereochemistry and ring strain of the bicyclic system make it a valuable precursor for synthesizing complex molecular architectures. Compounds with the bicyclo[2.2.1]heptane (norbornane) structure are known to be pivotal intermediates in the development of performance materials, including polymers, epoxy resins, and polyamide resins . The reactive nitrile group can be transformed into other functionalities, such as amines or carboxylic acids, offering researchers a versatile handle for further chemical modification . Similarly, the ketone group is a common site for nucleophilic addition or reduction reactions. This combination of features makes this compound a compelling reagent for medicinal chemistry research in the design of novel active compounds, as well as for materials science in the creation of new polymers with tailored properties. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-oxobicyclo[3.1.1]heptane-1-carbonitrile

InChI

InChI=1S/C8H9NO/c9-5-8-3-6(4-8)1-2-7(8)10/h6H,1-4H2

InChI Key

MWRLSFGMGWQDRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(CC1C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxobicyclo[3.1.1]heptane-1-carbonitrile typically involves the reaction of a suitable bicyclic precursor with reagents that introduce the ketone and nitrile functionalities.

Industrial Production Methods

Industrial production methods for 2-Oxobicyclo[31 large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Oxobicyclo[3.1.1]heptane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxobicyclo[3.1.1]heptane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxobicyclo[3.1.1]heptane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as an electrophile, while the ketone group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Key Observations:

Bicyclo Framework Differences: The [3.1.1] system in the target compound has a larger fused ring compared to the [2.2.1] analogs.

Substituent Effects :

  • The 4,7,7-trimethyl derivative demonstrates how alkylation increases molecular weight (177.24 vs. 135.16 g/mol) and hydrophobicity (LogP 1.3). The target compound, lacking methyl groups, likely has lower lipophilicity, influencing solubility and bioavailability.

Functional Group Positioning :

  • In the [2.2.1] analogs, the oxo group is at the 2- or 3-position, whereas the target compound has it at the 2-position. This positional variance may lead to distinct electronic environments, altering dipole moments and hydrogen-bonding capacity.

Spectroscopic and Analytical Data

  • NMR Trends : In bicyclo-carbonitriles, the nitrile group typically resonates near δ 110–120 ppm in ¹³C NMR, while the oxo group appears near δ 200–220 ppm . The target compound’s NMR would likely mirror these ranges.
  • Chromatographic Behavior : The [2.2.1] analog in eluted at 15.50 min in GC-MS, indicating moderate polarity. The trimethyl derivative would elute later due to higher hydrophobicity.

Biological Activity

2-Oxobicyclo[3.1.1]heptane-1-carbonitrile is a bicyclic compound with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol. Its unique structural features, including a ketone and a nitrile group, suggest potential biological activities that warrant investigation. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The nitrile group can act as an electrophile, while the ketone group may participate in hydrogen bonding and other interactions that influence biochemical pathways. These interactions can lead to modulation of enzyme activity or interference with cellular signaling pathways, making it a candidate for further pharmacological exploration.

Biological Activity Overview

Research has indicated several areas where this compound may exhibit biological activity:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be leveraged for therapeutic purposes.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although detailed investigations are required to confirm these effects.
  • Cytotoxicity : Some studies have indicated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits specific enzyme activities
AntimicrobialPotential antimicrobial properties
CytotoxicityCytotoxic effects on cancer cell lines

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of this compound found that it effectively inhibited the activity of certain key enzymes involved in metabolic pathways. The study utilized various concentrations of the compound and reported an IC50 value indicating significant inhibitory effects at micromolar concentrations.

Case Study 2: Antimicrobial Activity

In another research effort, the antimicrobial efficacy of this compound was evaluated against a range of bacterial strains. The results demonstrated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity assay conducted on several cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The findings suggest that this compound may have a role in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo .

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